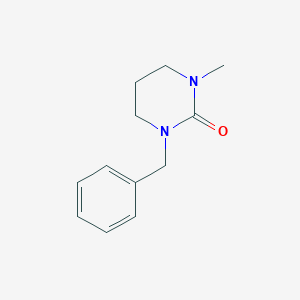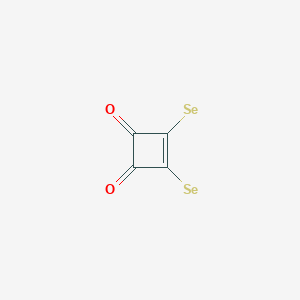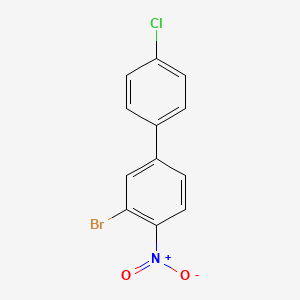
3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl is a biphenyl derivative with the molecular formula C12H8BrClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions
Bromination: Bromine can be introduced using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Chlorination: Chlorine can be introduced using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Nitration: The nitro group can be introduced using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Nitration: HNO3/H2SO4
Reduction: H2/Pd
Coupling: Boronic acids/Pd catalyst
Major Products Formed
Reduction: 3-Bromo-4’-chloro-4-amino-1,1’-biphenyl
Coupling: Various biphenyl derivatives depending on the boronic acid used
Scientific Research Applications
3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) can influence the compound’s reactivity and binding affinity. The nitro group, in particular, can undergo reduction to form an amino group, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4’-chloro-1,1’-biphenyl
- 4-Bromo-3-nitro-1,1’-biphenyl
- 4-Bromo-3-chloroaniline
Uniqueness
3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl is unique due to the specific combination of bromine, chlorine, and nitro groups on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62579-55-9 |
|---|---|
Molecular Formula |
C12H7BrClNO2 |
Molecular Weight |
312.54 g/mol |
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-7-9(3-6-12(11)15(16)17)8-1-4-10(14)5-2-8/h1-7H |
InChI Key |
UBTWEVRLBKOSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


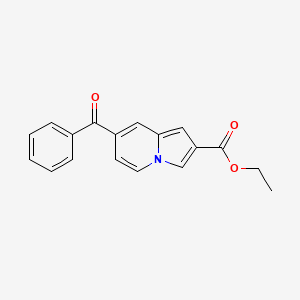

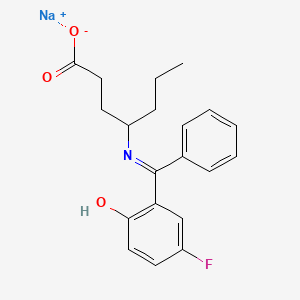
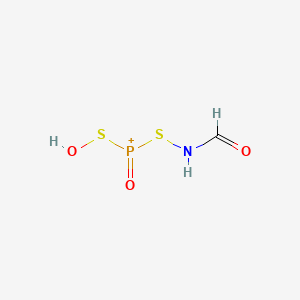
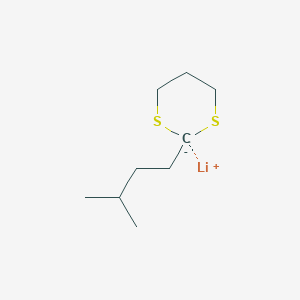
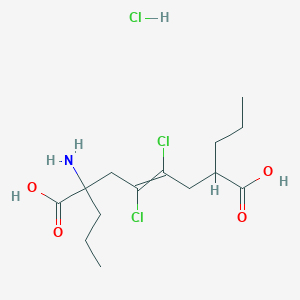
![3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14518088.png)
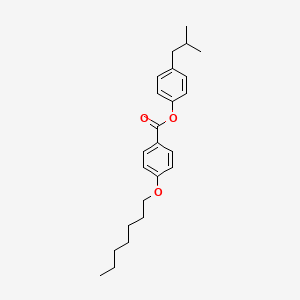

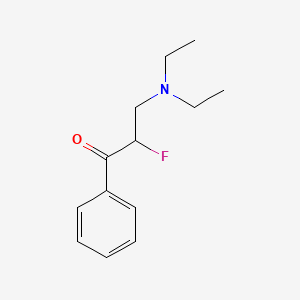

![2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]-](/img/structure/B14518128.png)
